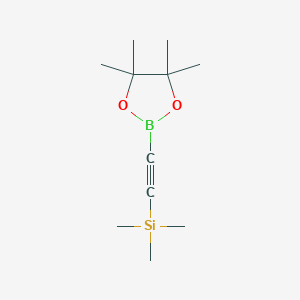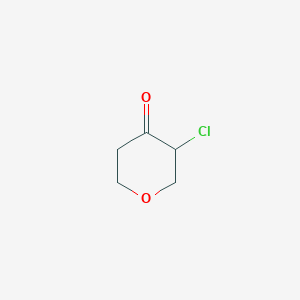
Trimethyl((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)ethinyl)silan
Übersicht
Beschreibung
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is a specialized organosilicon compound with the molecular formula C11H21BO2Si. It is characterized by the presence of a trimethylsilyl group and a dioxaborolane moiety connected via an ethynyl linkage. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Borylierungsreaktionen
Diese Verbindung wird in Borylierungsreaktionen an der benzylischen C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators verwendet, um Pinacolbenzylboraat zu bilden .
Hydroborierung
Es dient als Reagenz für die Hydroborierung von Alkyl- oder Arylalkinen und -alkenen, die durch Übergangsmetallkatalysatoren erleichtert wird .
Suzuki-Kreuzkupplung
Die Boronsäure-Pinacolester-Funktionsgruppen dieser Verbindung sind ideal für Suzuki-Kreuzkupplungsreaktionen, um die Größe organischer Strukturen zu erweitern .
Synthese konjugierter Copolymere
Es wird bei der Synthese von Zwischenprodukten zur Herstellung konjugierter Copolymere verwendet, wie z. B. 9,9-Dioctyl-2,7-bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzosilol .
Serinprotease-Inhibitoren
Diese Verbindung kann ein Ausgangsmaterial bei der Synthese von α-Aminoboronsäuren sein, die als Serinprotease-Inhibitoren wirken .
Photoredox-Bedingungen
Es kann als Substrat in Kupplungsreaktionen mit Carbonylverbindungen unter Ir-katalysierten Photoredox-Bedingungen verwendet werden .
Wirkmechanismus
Target of Action
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane is a chemical compound used primarily as a reagent in organic synthesis . Its primary targets are organic molecules, particularly those containing carbon-carbon multiple bonds, such as alkynes and alkenes .
Mode of Action
This compound acts as a borylating agent, introducing a boron atom into the target molecule . The ethynyl group (C≡C-) in the compound provides a site for reaction with the target molecule, while the boron atom forms a stable complex with the target molecule .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the borylation of organic molecules . Borylation is a key step in many synthetic processes, including the formation of organoboranes, which are used in various chemical reactions such as Suzuki-Miyaura cross-coupling .
Pharmacokinetics
It’s important to note that this compound is a solid at room temperature , which can impact its handling and use.
Result of Action
The primary result of the action of Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane is the formation of organoboranes . These compounds are versatile intermediates in organic synthesis, enabling a variety of transformations including carbon-carbon bond formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane typically involves the following steps:
Formation of the Ethynylsilane Intermediate: This step involves the reaction of trimethylsilylacetylene with a suitable base, such as n-butyllithium, to form the lithium acetylide intermediate.
Coupling with Dioxaborolane: The lithium acetylide intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Types of Reactions:
Cross-Coupling Reactions: Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or cesium carbonate, are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Silanes: Resulting from nucleophilic substitution reactions.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with unique properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates.
Bioconjugation: Applied in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Electronics: Employed in the fabrication of organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylacetylene: Shares the trimethylsilyl group but lacks the dioxaborolane moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane moiety but lacks the ethynyl and trimethylsilyl groups.
Uniqueness: Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane is unique due to its combination of a trimethylsilyl group and a dioxaborolane moiety, which allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to form stable intermediates and undergo selective reactions highlights its importance in modern chemistry.
Eigenschaften
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMOTQUYWWPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466167 | |
| Record name | Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159087-46-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(trimethylsilyl)ethynyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159087-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)


![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)




![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)




